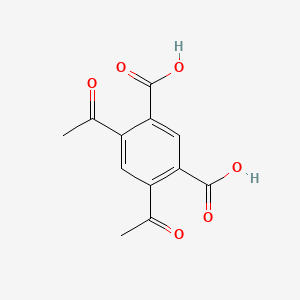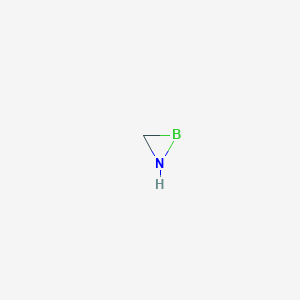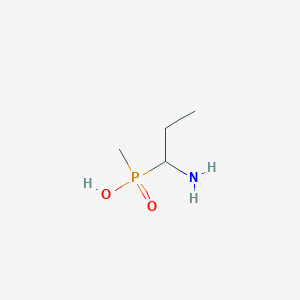![molecular formula C14H13NO3 B14471066 3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one CAS No. 69089-16-3](/img/structure/B14471066.png)
3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one is a complex organic compound featuring a unique structure that includes a dioxolo-indole moiety fused with a cyclopentenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the dioxolo and indole moieties. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions are carefully controlled to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties, such as electronic and optical materials.
Mechanism of Action
The mechanism of action of 3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
9,10-Dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium: Shares a similar dioxolo structure but differs in its overall framework and properties.
(3S)-6,7-Dimethoxy-3-[(5R)-4-methoxy-6-(13C)methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-2-benzofuran-1(3H)-one: Another compound with a dioxolo moiety, used in different research contexts.
Uniqueness
3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
69089-16-3 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
3-(6,7-dihydro-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C14H13NO3/c16-11-2-1-10(6-11)15-4-3-9-5-13-14(7-12(9)15)18-8-17-13/h5-7H,1-4,8H2 |
InChI Key |
PHYOAAXHCRVVBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C=C1N2CCC3=CC4=C(C=C32)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyano-N-methyl-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14470988.png)
![(2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;perchlorate](/img/structure/B14470990.png)
![Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro-](/img/structure/B14470995.png)
![Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14470997.png)
![2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione](/img/structure/B14471004.png)

![1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine](/img/structure/B14471011.png)


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14471050.png)
![(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene](/img/structure/B14471056.png)
![Carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14471057.png)
![Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol](/img/structure/B14471064.png)
![Bicyclo[2.1.0]pent-1(4)-ene](/img/structure/B14471070.png)
